

Technical Guide: Physical Properties of 2-Chloro-3-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloro-3-(trifluoromethyl)pyrazine
Cat. No.:	B1278106

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(trifluoromethyl)pyrazine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the presence of a chlorine atom and a trifluoromethyl group on the pyrazine ring, make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the known physical properties of **2-Chloro-3-(trifluoromethyl)pyrazine**, supported by experimental methodologies and a logical workflow for its synthesis.

Core Physical Properties

The physical characteristics of **2-Chloro-3-(trifluoromethyl)pyrazine** are crucial for its handling, reaction setup, and purification. The available data for the compound with CAS Number 191340-90-6 is summarized below.

Property	Value	Source
Molecular Formula	$C_5H_2ClF_3N_2$	[1]
Molecular Weight	182.53 g/mol	[1]
Physical Form	Liquid	
Boiling Point	163.4 ± 35.0 °C at 760 mmHg	[2]
Density	1.5 ± 0.1 g/cm ³	[2]
Melting Point	Not available	
Solubility	Not available	

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **2-Chloro-3-(trifluoromethyl)pyrazine** are not readily available in the public domain. However, standard methodologies for compounds of similar nature can be employed.

Melting Point Determination

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.

Protocol:

- A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a heating block or an oil bath within the melting point apparatus, adjacent to a calibrated thermometer.
- The sample is heated slowly and steadily.
- The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

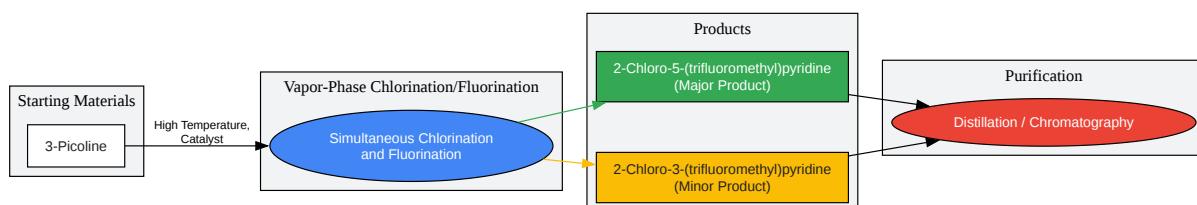
Boiling Point Determination

For a liquid sample, the boiling point can be determined using a micro-boiling point or distillation method.

Protocol (Micro-Boiling Point):

- A small volume of the liquid is placed in a test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The test tube is gently heated in a heating bath.
- As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.
- The heat is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement


The density of a liquid can be determined using various techniques, including the use of a pycnometer or an oscillating U-tube densimeter.

Protocol (Pycnometer):

- The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and its mass is measured again.
- The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is measured.
- The density of the sample is calculated using the formula: $\text{Density of sample} = (\text{mass of sample} / \text{mass of reference liquid}) * \text{density of reference liquid}$

Synthesis Workflow

While specific signaling pathways involving **2-Chloro-3-(trifluoromethyl)pyrazine** are not documented, its synthesis is of primary importance. The following diagram illustrates a generalized synthetic workflow for the preparation of related trifluoromethyl-substituted pyridines, which shares common principles with pyrazine synthesis.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of trifluoromethylpyridines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1stsci.com [1stsci.com]
- 2. 2-Chloro-3-(trifluoromethyl)pyrazine | CAS#:191340-90-6 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Chloro-3-(trifluoromethyl)pyrazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278106#physical-properties-of-2-chloro-3-trifluoromethyl-pyrazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com